5-Chloro-2-(methoxymethyl)phenol
Overview
Description
5-Chloro-2-(methoxymethyl)phenol is an organic compound with the molecular formula C8H9ClO2 It is a chlorinated phenol derivative, characterized by the presence of a chlorine atom at the 5-position and a methoxymethyl group at the 2-position of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(methoxymethyl)phenol can be achieved through several methodsThe reaction typically requires the use of sodium hydride as a base and dimethylformamide (DMF) as a solvent, carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydroxylation reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(methoxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted phenols with different functional groups.
Scientific Research Applications
5-Chloro-2-(methoxymethyl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(methoxymethyl)phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the chlorine atom and methoxymethyl group can influence the compound’s reactivity and binding affinity. These interactions can affect cellular pathways and biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methylphenol: Similar structure but lacks the methoxymethyl group.
2-Chloro-5-methylphenol: Chlorine and methyl groups are positioned differently on the phenol ring.
5-Chloro-2-methoxyphenol: Similar but lacks the methoxymethyl group.
Uniqueness
5-Chloro-2-(methoxymethyl)phenol is unique due to the presence of both chlorine and methoxymethyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-chloro-2-(methoxymethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-11-5-6-2-3-7(9)4-8(6)10/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMWWENZAZCLOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=C(C=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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